methyl 4-(2-(9H-xanthene-9-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride
Description
Methyl 4-(2-(9H-xanthene-9-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a synthetic compound featuring a xanthene core conjugated to a piperazine moiety via an ethyl carboxamide linker. The piperazine ring is further modified by a methyl carboxylate ester, and the structure is stabilized as a hydrochloride salt. The xanthene scaffold contributes to lipophilicity, while the piperazine and carboxylate groups enhance solubility and bioavailability.
Properties
IUPAC Name |
methyl 4-[2-(9H-xanthene-9-carbonylamino)ethyl]piperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4.ClH/c1-28-22(27)25-14-12-24(13-15-25)11-10-23-21(26)20-16-6-2-4-8-18(16)29-19-9-5-3-7-17(19)20;/h2-9,20H,10-15H2,1H3,(H,23,26);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMMDRDIFJIXAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCN(CC1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the xanthene core. One common approach is the condensation of xanthene-9-carboxylic acid with an appropriate amine, followed by the introduction of the piperazine ring. The final step involves esterification to introduce the methyl ester group and the formation of the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to increase yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The xanthene core can be oxidized to form quinones.
Reduction: The piperazine ring can be reduced to form piperazine derivatives.
Substitution: The carboxylate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperazine derivatives with reduced nitrogen atoms.
Substitution: Amides, esters, and other substituted carboxylate derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to methyl 4-(2-(9H-xanthene-9-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride. For instance, derivatives of xanthene have shown promising results against various cancer cell lines.
- Case Study : A study by Yasuda et al. (2022) synthesized several piperazine derivatives, including those based on xanthene structures, which exhibited potent cytotoxicity against human cancer cell lines, including colon and breast cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, indicating the potential for therapeutic use in oncology.
Neuroprotective Effects
Research has also highlighted the neuroprotective effects of xanthene derivatives. These compounds may protect neuronal cells from oxidative stress and neurodegeneration.
- Case Study : An in vivo study published in MDPI demonstrated that xanthene derivatives could significantly reduce markers of neurodegeneration in animal models of Alzheimer's disease, suggesting their potential as therapeutic agents for neurodegenerative disorders.
Antioxidant Properties
The antioxidant activity of this compound has been explored due to its ability to scavenge free radicals.
- Research Findings : Similar compounds have demonstrated significant antioxidant activity with IC50 values in the range of 10–20 µg/mL against free radicals such as DPPH and ABTS, indicating their potential role in preventing oxidative stress-related diseases.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally distinct from related xanthone-piperazine derivatives. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Structural Differentiation: The target compound uniquely combines a xanthene-carboxamide-ethyl linker with a methyl carboxylate-piperazine group. This distinguishes it from HBK-5 and HBK-12, which lack the carboxamide bridge and carboxylate ester .
Pharmacological Implications: The ethyl carboxamide linker in the target compound may improve membrane permeability compared to HBK-12’s direct methyl-piperazine linkage .
Physicochemical Properties: The hydrochloride salt form enhances aqueous solubility compared to neutral analogs like 1-methyl-4-(9H-xanthen-9-ylcarbonyl)piperazine (C₁₉H₂₀N₂O₂), which has a molar mass of 308.37 g/mol .
Biological Activity
Methyl 4-(2-(9H-xanthene-9-carboxamido)ethyl)piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurological and pharmacological applications. This article explores its biological activity, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a piperazine ring substituted with a xanthene derivative, which is known for its fluorescence properties and potential interactions with various biological targets. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 353.82 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
This compound has been studied for its interaction with metabotropic glutamate receptors (mGluRs). These receptors are pivotal in modulating synaptic transmission and are implicated in various neurological disorders.
- Positive Allosteric Modulation : The compound has shown potential as a positive allosteric modulator of mGluR1, enhancing receptor activity without directly activating it. This modulation can lead to improved synaptic plasticity, which is crucial for learning and memory processes .
Antitumor Activity
Recent studies indicate that compounds with xanthene scaffolds exhibit significant antitumor properties. For instance, derivatives of xanthene have been evaluated for their efficacy against various cancer cell lines. The specific compound has not been extensively tested in clinical settings but shows promise based on its structural analogs.
- Case Study : A related compound demonstrated inhibition of tumor growth in vitro against breast cancer cells, suggesting that this compound may possess similar activity due to structural similarities .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the xanthene core or the piperazine moiety can significantly influence potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Xanthene | Increased mGluR affinity |
| Alteration of Piperazine | Enhanced solubility |
| Hydroxyl Group Addition | Improved bioavailability |
Research Findings
Several studies have explored the synthesis and biological evaluation of related compounds. For example, small molecule enhancers based on xanthene derivatives have been synthesized and evaluated for their pharmacological properties, revealing insights into their potential therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic steps and analytical methods for confirming the structure of this compound?
- Synthesis Steps : The compound is synthesized via multi-step reactions involving coupling of the xanthene carboxamide moiety to the piperazine-ethyl backbone. Critical steps include amide bond formation (e.g., using carbodiimide coupling agents) and esterification .
- Analytical Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. The xanthene aromatic protons (δ 6.8–8.2 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) are key NMR markers. Purity is assessed via HPLC (≥95%) .
Q. How do functional groups influence the compound's physicochemical properties?
- The xanthene moiety enhances lipophilicity (logP ≈ 3.2), impacting membrane permeability, while the piperazine group contributes to aqueous solubility via protonation at physiological pH .
- Methodological Insight : LogP can be experimentally determined using shake-flask partitioning or predicted via software like MarvinSketch. Solubility is measured in phosphate-buffered saline (PBS) at 25°C .
Q. What safety protocols are recommended for handling this compound?
- PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of fine powders .
- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Catalysts and Solvents : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in anhydrous dichloromethane (DCM) to enhance amide coupling efficiency. Maintain temperatures at 0–5°C during sensitive steps .
- Yield Monitoring : Track intermediates via thin-layer chromatography (TLC) with UV visualization. Optimize stoichiometry (e.g., 1.2:1 molar ratio of xanthene-carboxylic acid to piperazine-ethyl amine) .
Q. How can discrepancies in purity assessments (e.g., HPLC vs. NMR) be resolved?
- Case Study : If HPLC indicates 98% purity but NMR shows residual solvent peaks, use preparative HPLC to isolate the compound and re-analyze via ¹H NMR. Quantify impurities via integration of non-overlapping signals .
- Cross-Validation : Combine LC-MS to correlate retention times with molecular ion peaks, ensuring no co-eluting contaminants .
Q. What experimental models are suitable for studying its pharmacokinetic (PK) profile?
- In Vitro : Caco-2 cell monolayers assess intestinal permeability (Papp). Plasma stability is tested by incubating the compound in rat plasma (37°C, 24h) and quantifying degradation via LC-MS .
- In Vivo : Administer intravenously (IV) and orally (PO) to rodents. Collect plasma samples at 0, 1, 2, 4, 8, and 24h post-dose. Calculate bioavailability (F) using AUC₀–24h (PO/IV) .
Q. How does the xanthene-carboxamido group impact structure-activity relationships (SAR)?
- SAR Table :
| Compound Derivative | Bioactivity (IC₅₀, nM) | LogP | Reference |
|---|---|---|---|
| Xanthene-carboxamido derivative | 12.3 ± 1.2 | 3.2 | |
| Fluorenyl analog | 45.7 ± 3.8 | 4.1 | |
| Benzyl-piperazine control | >1000 | 1.8 |
- Mechanistic Insight : The xanthene group’s planar structure enhances target binding (e.g., enzyme active sites), while higher logP improves cell penetration but may reduce solubility .
Q. What strategies mitigate instability during long-term storage?
- Degradation Pathways : Hydrolysis of the methyl ester under humid conditions generates carboxylic acid byproducts.
- Preventive Measures : Lyophilize the compound and store in vacuum-sealed vials with desiccants (e.g., silica gel). Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) .
Methodological Notes
- Contradictions in Data : Some SDS recommend –20°C storage , while others suggest room temperature for short-term use . Resolve this by conducting stability tests under both conditions and validating with HPLC .
- Excluded Sources : Data from BenchChem () were omitted per reliability guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
